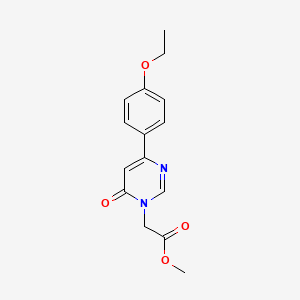

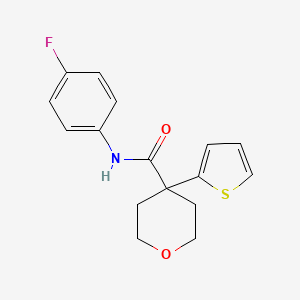

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan and thiophene carboxamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .

Synthesis Analysis

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve acyl chlorides and heterocyclic amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are typically confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Aplicaciones Científicas De Investigación

- For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed promising results.

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .

Antiviral Activity

Mecanismo De Acción

Target of Action

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide primarily targets enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

The compound N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide interacts with these targets by inhibiting their activities . For example, it has been shown to exhibit significant inhibitory effects against urease and butyrylcholinesterase enzymes . The inhibition of these enzymes can lead to various changes in the biological processes they are involved in.

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase by N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide affects the cholinergic system . This system plays a key role in signal transmission in the nervous system. Therefore, the compound’s action can have significant downstream effects on neurological functions.

Result of Action

The molecular and cellular effects of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide’s action primarily involve changes in enzyme activity and subsequent alterations in the associated biological processes . For instance, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(12-3-1-9-19-12)15-6-8-17-7-5-11(16-17)13-4-2-10-20-13/h1-5,7,9-10H,6,8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKKFQDHXVZKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)

![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)

![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)

amino}acetamide](/img/structure/B2417647.png)